Alcian Blue

Description

Properties

IUPAC Name |

copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H70N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28,48,52H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSNQDWGQFWBKH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3[N-]C2N=C4C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)C(=N3)[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H70Cl4CuN16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1300.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-black solid with metallic sheen; A mixture of geometric isomers; [Merck Index] Dark blue odorless crystals; [Caledon Laboratories MSDS] | |

| Record name | Alcian Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Foundational & Exploratory

Alcian Blue Staining: A Comprehensive Technical Guide for Histological Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alcian Blue is a cationic dye widely employed in histology for the visualization of acidic mucopolysaccharides and glycosaminoglycans (GAGs).[1][2] Its specificity for these negatively charged molecules makes it an invaluable tool in both research and diagnostic pathology, particularly for the study of tissues rich in mucins, such as those in the gastrointestinal and respiratory tracts, as well as cartilage.[3][4] This guide provides a detailed overview of the core principles, experimental protocols, and applications of this compound staining.

Core Principles of this compound Staining

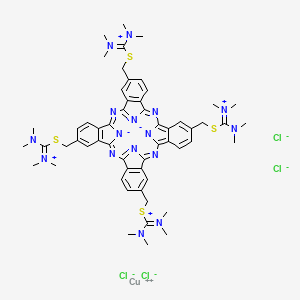

The mechanism of this compound staining is based on an electrostatic interaction between the positively charged dye molecules and the anionic groups of acidic polysaccharides in the tissue.[5] The this compound molecule contains a copper-containing phthalocyanine (B1677752) ring linked to four isothiouronium groups, which impart a positive charge.[3][6] This allows it to bind to negatively charged molecules like carboxylated and sulfated mucopolysaccharides.[7]

The selectivity of this compound staining is highly dependent on the pH of the staining solution.[3][8] By manipulating the pH, it is possible to differentiate between different types of acidic mucins.[6]

-

At pH 2.5: Both sulfated and carboxylated acid mucopolysaccharides and glycoproteins are stained.[3] This is the most common pH for general-purpose this compound staining and is particularly useful for identifying goblet cells.[9]

-

At pH 1.0: Only sulfated acid mucopolysaccharides are stained, as the lower pH suppresses the ionization of carboxyl groups.[3][6]

The vibrant blue color of the stained structures is due to the copper atom at the center of the phthalocyanine molecule.[3][4]

Key Applications in Histology

This compound staining is a versatile technique with a broad range of applications in histological studies:

-

Identification of Acidic Mucins: It is primarily used to visualize acidic mucins in various tissues, including the gastrointestinal tract, respiratory system, and certain tumors.[3][7]

-

Cartilage and Connective Tissue Analysis: The stain is extensively used to identify and study the distribution of glycosaminoglycans in cartilage and other connective tissues.[4][5][10]

-

Pathology and Diagnostics: this compound staining is a valuable tool in diagnostic pathology for conditions such as Barrett's esophagus, mesothelioma, and adenocarcinomas.[3] It can also be used to assess changes in mucin expression in inflammatory conditions like inflammatory bowel disease.[11]

-

Developmental Biology: The technique is employed to observe the development of cartilaginous structures in embryos and larvae.[4][5]

Experimental Protocols

Detailed methodologies for various this compound staining protocols are provided below. These protocols can be adapted based on the specific tissue type and research question.

Standard this compound Staining (pH 2.5)

This protocol is suitable for the general demonstration of acidic mucins.

Reagents:

-

1% this compound 8GX in 3% acetic acid solution (pH 2.5)

-

Nuclear Fast Red or Hematoxylin counterstain

-

Graded alcohols for dehydration

-

Xylene or xylene substitute for clearing

-

Resinous mounting medium

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.[11]

-

Stain in this compound solution (pH 2.5) for 15-30 minutes.[12][13]

-

Wash well in running tap water for 2 minutes, followed by a rinse in distilled water.[12]

-

Counterstain with Nuclear Fast Red for 5 minutes or Hematoxylin for 1 minute.[12]

-

Wash in running tap water.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.[11]

Expected Results:

-

Acidic mucins, including both sulfated and carboxylated types: Blue [6]

-

Nuclei: Red (with Nuclear Fast Red) or Blue/Purple (with Hematoxylin)[12]

-

Cytoplasm: Pale Pink (with Nuclear Fast Red)

This compound (pH 1.0) for Sulfated Mucins

This protocol specifically targets sulfated mucins.

Reagents:

-

1% this compound 8GX in 0.1 N Hydrochloric Acid (pH 1.0)

-

Nuclear Fast Red or Hematoxylin counterstain

-

Graded alcohols

-

Xylene or xylene substitute

-

Resinous mounting medium

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in this compound solution (pH 1.0) for 30 minutes.

-

Wash well in running tap water.

-

Counterstain with Nuclear Fast Red or Hematoxylin.

-

Wash, dehydrate, clear, and mount.

Expected Results:

-

Sulfated mucins: Blue [3]

-

Carboxylated mucins: Unstained

-

Nuclei: Red or Blue/Purple

Combined this compound (pH 2.5) and Periodic Acid-Schiff (PAS) Staining

This combined method allows for the differentiation of acidic and neutral mucins.[7] The initial this compound staining blocks the subsequent reaction of acidic mucins with the PAS reagents.[12]

Reagents:

-

This compound solution (pH 2.5)

-

0.5% Periodic Acid solution

-

Schiff's reagent

-

Hematoxylin counterstain

Procedure:

-

Deparaffinize and rehydrate sections to distilled water.

-

Stain with this compound (pH 2.5) for 15 minutes.[12]

-

Wash well in running tap water and rinse in distilled water.[12]

-

Treat with 0.5% Periodic Acid for 5 minutes.[12]

-

Wash in distilled water.

-

Wash in running tap water for 5-10 minutes to develop the color.[12][14]

-

Counterstain with Hematoxylin for 1 minute.[12]

-

Wash, differentiate, blue, dehydrate, clear, and mount.

Expected Results:

-

Acidic mucins: Blue [12]

-

Neutral mucins: Magenta [12]

-

Mixtures of acidic and neutral mucins: Blue/Purple [12]

-

Nuclei: Blue/Purple [12]

Combined this compound and Hematoxylin and Eosin (B541160) (H&E) Staining

This combination provides both the specific staining of acidic mucins and the general morphological detail of an H&E stain.

Reagents:

-

This compound solution (pH 2.5)

-

Mayer's Hematoxylin

-

Eosin solution

Procedure:

-

Deparaffinize and rehydrate sections to water.

-

Stain with this compound (pH 2.5) for 15 minutes.[13]

-

Wash well with water.[13]

-

Stain with Mayer's Hematoxylin for 4 minutes.[13]

-

Rinse in running water, differentiate in acid alcohol, and blue in ammonia (B1221849) water or Scott's tap water.[13]

-

Counterstain with Eosin solution for 1 minute.[13]

-

Dehydrate, clear, and mount.

Expected Results:

-

Acidic mucins: Turquoise/Blue [13]

-

Nuclei: Blue [13]

-

Cytoplasm and other structures: Shades of Pink/Red [13]

Data Presentation and Quantitative Analysis

While this compound staining is primarily qualitative, semi-quantitative and quantitative analyses can be performed.

Semi-Quantitative Analysis: Histological scoring based on the intensity and distribution of staining is a common approach. For instance, mucin-positive cells can be quantified by calculating the percentage of total epithelial cells that stain positive with this compound.[15]

Quantitative Analysis: Spectrophotometric methods can be used for the quantitative measurement of this compound-glycosaminoglycan complexes in solution.[16][17] Image analysis software, such as ImageJ, can be employed to quantify the stained area in tissue sections.[18]

Table 1: Summary of this compound Staining Protocols and Expected Results

| Staining Protocol | Target Molecules | This compound Staining (pH) | Counterstain | Expected Color of Target |

| Standard this compound | Sulfated and Carboxylated Mucins | 2.5 | Nuclear Fast Red or Hematoxylin | Blue |

| This compound for Sulfated Mucins | Sulfated Mucins | 1.0 | Nuclear Fast Red or Hematoxylin | Blue |

| This compound - PAS | Acidic and Neutral Mucins | 2.5 | Hematoxylin | Acidic: Blue, Neutral: Magenta |

| This compound - H&E | Acidic Mucins and General Morphology | 2.5 | Hematoxylin and Eosin | Acidic Mucins: Turquoise/Blue |

Visualization of Workflows

Logical Flow of this compound Staining

Caption: Workflow of a typical this compound staining experiment.

Decision-Making for Combined Staining Protocols

Caption: Decision tree for selecting an appropriate this compound staining protocol.

This comprehensive guide provides a solid foundation for the successful application of this compound staining in histological research. By understanding the underlying principles and following standardized protocols, researchers can generate reliable and reproducible results for the analysis of acidic mucopolysaccharides and glycosaminoglycans in a wide variety of tissues.

References

- 1. This compound stain - Wikipedia [en.wikipedia.org]

- 2. biocompare.com [biocompare.com]

- 3. The this compound Stain for Histology [nsh.org]

- 4. sdbonline.org [sdbonline.org]

- 5. Cartilage staining [protocols.io]

- 6. Special Stains for Mucin Evaluation: this compound / PAS, Mucicarmine [leicabiosystems.com]

- 7. Innovations in Histology: this compound and PAS Stain Kit Techniques [celnovte.com]

- 8. This compound stain Clinisciences [clinisciences.com]

- 9. This compound pH 2.5: Significance and symbolism [wisdomlib.org]

- 10. uclahealth.org [uclahealth.org]

- 11. ihisto.io [ihisto.io]

- 12. This compound and PAS Staining Protocol - IHC WORLD [ihcworld.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Hematoxylin and eosin stain, this compound stain, and quantification. [bio-protocol.org]

- 16. The quantitative measurement of this compound–glycosaminoglycan complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The quantitative measurement of this compound-glycosaminoglycan complexes. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Alcian Blue stain principle and mechanism

An In-depth Technical Guide to the Alcian Blue Stain: Principles, Mechanisms, and Protocols

Introduction

This compound is a polyvalent basic dye widely utilized in histology and pathology to stain acidic polysaccharides, such as glycosaminoglycans and other acidic mucosubstances.[1][2] Its ability to selectively stain these components makes it an invaluable tool for identifying specific cell and tissue types, particularly in the diagnosis of various pathological conditions involving mucin production, such as adenocarcinomas and mesotheliomas.[2][3] This guide provides a comprehensive overview of the core principles, mechanisms of action, and detailed experimental protocols for the application of the this compound stain.

Core Principle and Mechanism of Action

The fundamental principle of this compound staining is an electrostatic interaction between the positively charged dye and negatively charged (anionic) tissue components.[2][4]

Chemical Structure of this compound: The this compound dye molecule has a large, planar copper phthalocyanine (B1677752) ring at its core.[3][5] Attached to this ring are four isothiouronium groups, which are cationic (positively charged) at an acidic pH.[3][5] It is these positive charges that are critical for the staining mechanism. The large size of the molecule is also thought to prevent it from penetrating and staining compact, highly negative structures like nuclear chromatin, contributing to its specificity for mucins.[6]

Electrostatic Binding: Acidic mucosubstances in tissues, such as those found in cartilage, the gastrointestinal tract, and respiratory tract, are rich in anionic molecules containing carboxyl (-COOH) and sulfate (B86663) (-SO₃H) groups.[3][5] At an appropriate pH, these groups ionize to become negatively charged carboxylates (-COO⁻) and sulfates (-SO₃⁻). The positively charged isothiouronium groups of the this compound dye then form strong electrostatic bonds (salt linkages) with these anionic sites, resulting in the characteristic blue to bluish-green staining of the tissue.[2][5]

Factors Influencing Staining Specificity

The specificity of this compound staining can be precisely controlled by manipulating the pH of the staining solution and the electrolyte concentration.

pH-Controlled Staining

The pH of the this compound solution determines which anionic groups are available for binding. This allows for the differentiation between different types of acidic mucins.[3][5]

-

At pH 2.5: Both weakly acidic carboxyl groups and strongly acidic sulfate groups are ionized and available for staining. Therefore, a pH 2.5 solution will stain both sulfated and carboxylated mucosubstances.[2][7][8] This is the most common pH used for general screening of acidic mucins.[5]

-

At pH 1.0: Only the strongly acidic sulfate groups remain ionized. The carboxyl groups are not ionized at this low pH. Consequently, an this compound solution at pH 1.0 will selectively stain only sulfated mucosubstances.[2][3][9]

Critical Electrolyte Concentration (CEC)

The Critical Electrolyte Concentration (CEC) method provides another level of specificity. This technique involves staining at a fixed pH (typically 5.7-5.8) in the presence of increasing concentrations of a salt, usually magnesium chloride (MgCl₂).[1][10] Small cations (e.g., Mg²⁺) from the salt compete with the larger, slower-diffusing this compound molecules for binding sites on the tissue polyanions.[1] Staining is progressively extinguished as the electrolyte concentration rises, with different mucosubstances losing their staining at different "critical" concentrations. This allows for the separation of various glycosaminoglycans based on their charge density.[10][11]

Quantitative Staining Parameters

The following table summarizes the staining patterns of different mucosubstances based on pH and critical electrolyte concentration.

| Target Mucosubstance | Anionic Group(s) | Staining at pH 2.5 | Staining at pH 1.0 | CEC (MgCl₂ Molarity) |

| Hyaluronic Acid | Carboxyl | Blue | No Staining | ~0.05 M |

| Sialomucins | Carboxyl (Sialic Acid) | Blue | No Staining | ~0.1 M |

| Chondroitin Sulfates | Carboxyl & Sulfate | Blue | Blue | ~0.4 - 0.5 M |

| Keratan Sulfate | Sulfate | Blue | Blue | ~0.9 M |

Experimental Protocols

Proper specimen preparation is crucial for successful staining. Tissues should be fixed in 10% neutral buffered formalin and processed into paraffin-embedded sections.[12]

Protocol 1: this compound, pH 2.5

This is the standard method for the general demonstration of acidic mucosubstances.

Solutions:

-

3% Acetic Acid Solution: 3 ml Glacial Acetic Acid, 97 ml Distilled Water.[9]

-

This compound Solution (pH 2.5): 1 g this compound 8GX, 100 ml 3% Acetic Acid Solution. Mix well, check pH is 2.5. Filter before use.[9]

-

Nuclear Fast Red Solution (Counterstain): 0.1 g Nuclear Fast Red, 5 g Aluminum Sulfate, 100 ml Distilled Water. Heat to dissolve, cool, and filter.[13]

Procedure:

-

Deparaffinize sections and hydrate (B1144303) to distilled water.[13]

-

Place slides in 3% Acetic Acid solution for 3 minutes.[12]

-

Stain in this compound solution (pH 2.5) for 30 minutes.[7][12]

-

Wash in running tap water for 2 minutes, then rinse in distilled water.[13]

-

Counterstain with Nuclear Fast Red solution for 5 minutes.[13]

-

Wash in running tap water for at least 1 minute.[13]

-

Dehydrate through graded alcohols (95% and absolute).[13]

-

Clear in xylene and mount with a resinous mounting medium.[13]

Expected Results:

-

Acidic mucins (sulfated and carboxylated): Blue[13]

-

Nuclei: Pink to Red[13]

-

Cytoplasm: Pale Pink[13]

Protocol 2: Combined this compound (pH 2.5) and Periodic Acid-Schiff (PAS)

This combination stain is used to distinguish between acidic and neutral mucins. This compound stains the acidic mucins blue, while the PAS reaction stains neutral mucins magenta.[5][14]

Solutions:

-

This compound (pH 2.5) solution (as above).

-

0.5% Periodic Acid Solution.[7]

-

Schiff Reagent.[7]

-

Mayer's Hematoxylin (for nuclear counterstain, optional).

Procedure:

-

Deparaffinize sections and hydrate to distilled water.[7]

-

Stain with this compound (pH 2.5) solution for 30 minutes.[7]

-

Wash well in running tap water for 2 minutes, then rinse in distilled water.[14]

-

Treat with 0.5% Periodic Acid solution for 5 minutes.[7]

-

Rinse in several changes of distilled water.[7]

-

Stain with Schiff Reagent for 15 minutes.[7]

-

Wash in lukewarm running tap water for 5-10 minutes to develop the color.[7][14]

-

(Optional) Counterstain nuclei with Hematoxylin.

-

Dehydrate, clear, and mount.[14]

Expected Results:

-

Acidic mucins: Blue[5]

-

Neutral mucins: Magenta[5]

-

Mixtures of acidic and neutral mucins: Purple[5]

-

Nuclei: Blue/Purple (if counterstained)

Conclusion

The this compound stain is a robust and versatile histochemical technique critical for the study of acidic mucosubstances. Its mechanism, based on well-understood electrostatic principles, can be finely tuned through the control of pH and electrolyte concentration to achieve a high degree of specificity. By following standardized protocols, researchers and drug development professionals can effectively utilize this stain to visualize, differentiate, and characterize glycosaminoglycans in both normal and pathological tissues, providing valuable insights for research and diagnostics.

References

- 1. This compound stain - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. The this compound Stain for Histology [nsh.org]

- 4. This compound stain: Topics by Science.gov [science.gov]

- 5. Special Stains for Mucin Evaluation: this compound / PAS, Mucicarmine [leicabiosystems.com]

- 6. m.youtube.com [m.youtube.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound Staining Protocol - IHC WORLD [ihcworld.com]

- 10. This compound staining of cartilage for electron microscopy. Application of the critical electrolyte concentation principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revised tests and standards for Biological Stain Commission certification of this compound dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. This compound Staining Protocol - IHC WORLD [ihcworld.com]

- 14. This compound and PAS Staining Protocol - IHC WORLD [ihcworld.com]

An In-depth Technical Guide to the Chemical Properties of Alcian Blue 8GX

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcian Blue 8GX is a cationic phthalocyanine (B1677752) dye widely utilized in histology and histochemistry for the selective staining of acidic glycans, such as glycosaminoglycans (GAGs) and other acidic mucopolysaccharides.[1][2][3] Its ability to form insoluble complexes with these macromolecules makes it an invaluable tool for visualizing cartilage, mast cells, and various extracellular matrix components in tissue sections.[4][5] This technical guide provides a comprehensive overview of the chemical properties of this compound 8GX, detailed experimental protocols for its key applications, and visual representations of experimental workflows.

Chemical and Physical Properties

This compound 8GX is a large, planar molecule with a central copper-containing phthalocyanine ring.[1] Its cationic nature is imparted by four pendant isothiouronium side chains, which carry a positive charge and are responsible for its interaction with anionic tissue components.[1][6]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| Chemical Name | (9Z,18Z,26Z,35Z)-4,14,22,32-tetrakis({[(dimethylamino)(dimethyliminiumyl)methyl]sulfanyl}methyl)-9,18,27,36,37,39,40,41-octaaza-38-cupradecacyclo[17.17.3.1¹⁰,¹⁷.1²⁸,³⁵.0²,⁷.0⁸,³⁷.0¹¹,¹⁶.0²⁰,²⁵.0²⁶,³⁹.0²⁹,³⁴]hentetraconta-1,3,5,7,9,11(16),12,14,17(41),18,20,22,24,26,28(40),29(34),30,32,35-nonadecaene-38,38-bis(ylium) tetrachloride | [7] |

| Synonyms | Ingrain Blue 1, C.I. 74240, this compound 8GS | [7][8][9] |

| CAS Number | 33864-99-2 | [10] |

| Molecular Formula | C₅₆H₆₈Cl₄CuN₁₆S₄ | [8][11][12] |

| Molecular Weight | 1298.86 g/mol | [10] |

| Appearance | Dark blue to greenish-black powder/crystals | [7][9][10] |

| Dye Content | Typically ≥50% | [7][8][13] |

Table 2: Solubility and Spectroscopic Data

| Property | Value | Conditions | Reference(s) |

| Solubility in Water | 1 mg/mL | - | |

| 8 mg/mL | - | [9] | |

| Moderately soluble | - | [10] | |

| Solubility in Ethanol | 1 mg/mL | - | [9] |

| UV-Vis Absorption Maximum (λmax) | 610-635 nm | In water | [7] |

| 615 ± 5 nm | In water | [12] | |

| 617-630 nm | - | ||

| 615 nm | In water | [9] | |

| Molar Extinction Coefficient (ε) | 2.4 at 619 nm | In H₂O (for a 1% solution in 3% acetic acid) | |

| 195-400 at 617-630 nm | - | ||

| 425 at 615-630 nm | In water |

Mechanism of Staining

The staining mechanism of this compound 8GX is primarily based on electrostatic interactions.[1] The positively charged isothiouronium groups of the dye molecule form salt linkages with the negatively charged anionic groups (carboxyl and sulfate) of acidic mucopolysaccharides in the tissue.[1][13] The selectivity of the staining can be controlled by altering the pH and the electrolyte concentration of the staining solution.[3][5][13]

-

At pH 2.5: Both sulfated and carboxylated mucopolysaccharides are stained.[3][5]

-

At pH 1.0: Only sulfated mucopolysaccharides are stained, as the lower pH suppresses the ionization of carboxyl groups.[3][5]

Experimental Protocols

Staining of Cartilage in Paraffin-Embedded Sections

This protocol is suitable for the visualization of glycosaminoglycans in cartilage.

Materials:

-

This compound 8GX

-

3% Acetic Acid Solution

-

0.1 M Hydrochloric Acid (HCl)

-

Nuclear Fast Red solution (counterstain)

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Stain in 1% this compound 8GX in 3% acetic acid (pH 2.5) for 30 minutes.

-

Alternatively, for selective staining of sulfated mucosubstances, stain in 1% this compound 8GX in 0.1 M HCl (pH 1.0) for 30 minutes.

-

-

Rinsing:

-

Rinse with the same solution used for staining (3% acetic acid or 0.1 M HCl) to remove excess stain.

-

Wash in running tap water for 2 minutes.

-

Rinse in distilled water.

-

-

Counterstaining:

-

Stain with Nuclear Fast Red solution for 5 minutes.

-

Wash in running tap water for 1 minute.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol: 95% (1 change, 1 minute) and 100% (2 changes, 1 minute each).

-

Clear in two changes of xylene for 2 minutes each.

-

Mount with a suitable mounting medium.

-

Expected Results:

-

Acidic mucosubstances and glycosaminoglycans: Blue

-

Nuclei: Pink to Red

-

Cytoplasm: Pale Pink

Quantification of Glycosaminoglycans (GAGs)

This protocol describes a spectrophotometric method for the quantification of GAGs in a sample.

Materials:

-

This compound 8GX

-

Guanidine Hydrochloride (GuHCl)

-

Chondroitin (B13769445) Sulfate (B86663) (for standard curve)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or collect cell culture supernatant.

-

Extract GAGs using appropriate methods (e.g., papain digestion followed by precipitation).

-

Resuspend the GAG pellet in a suitable buffer.

-

-

Standard Curve Preparation:

-

Prepare a series of known concentrations of chondroitin sulfate in the same buffer as the samples.

-

-

Staining Reaction:

-

Add an equal volume of this compound staining solution (e.g., 0.1% this compound 8GX in 0.1 M HCl) to each sample and standard in a microplate.

-

Incubate overnight at room temperature.

-

-

Measurement:

-

Quantification:

-

Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

-

Determine the concentration of GAGs in the samples by interpolating their absorbance values on the standard curve.

-

References

- 1. sdbonline.org [sdbonline.org]

- 2. emsdiasum.com [emsdiasum.com]

- 3. The this compound Stain for Histology [nsh.org]

- 4. This compound staining [bio-protocol.org]

- 5. This compound 8GX formicroscopyBact.,Bot.,Hist. 33864-99-2 C56H68Cl4CuN16S4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound 8GX 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. adipogen.com [adipogen.com]

- 9. bio-optica.it [bio-optica.it]

- 10. This compound 8GX CAS#: 33864-99-2 [m.chemicalbook.com]

- 11. This compound 8GX [himedialabs.com]

- 12. mpbio.com [mpbio.com]

- 13. biofargo.com [biofargo.com]

Alcian Blue: A Technical Guide to its History, Chemistry, and Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcian Blue is a cationic phthalocyanine (B1677752) dye that has become an indispensable tool in histology and other life sciences for the selective staining of acidic glycans, including glycosaminoglycans and acidic mucins. Originally developed as a textile dye, its unique properties were quickly adapted for biological applications. This technical guide provides an in-depth overview of the history, chemical principles, and practical applications of this compound. It details the dye's mechanism of action, which is primarily based on electrostatic interactions governed by pH and electrolyte concentration, allowing for the differential staining of various acidic biopolymers. Detailed experimental protocols for standard staining procedures are provided, alongside a compilation of key quantitative data. Furthermore, this guide presents visual representations of experimental workflows and the chemical logic of differential staining to aid in the practical application and interpretation of results obtained using this versatile histochemical reagent.

History and Development

The journey of this compound from a textile colorant to a crucial biological stain is a fascinating example of scientific repurposing.

-

1940s: this compound was first synthesized by the Imperial Chemical Industries (ICI) dyestuffs department in the United Kingdom.[1][2] It was initially intended for the textile industry.

-

1947: The dye was patented by ICI.[1]

-

1950: Steedman first described the use of this compound as a selective stain for mucins in biological tissues, marking its entry into the field of histology.[1]

-

1970s: The original manufacturer, ICI, ceased production of this compound 8GX due to environmental concerns related to its synthesis.[1] This led to variability in the quality and staining properties of the dye from alternative suppliers. The Biological Stain Commission (BSC) has since established certification standards to ensure the quality and consistency of commercially available this compound dyes.[3]

The name "Alcian" is a trademark of ICI, and its etymology is thought to be derived from "phthalocyanine".[1] The most common and reliable member of this dye family has historically been this compound 8G (also known as Ingrain Blue 1, C.I. 74240), often referred to by its batch name, this compound 8GX.[1]

Chemical Properties and Mechanism of Staining

This compound is a large, planar copper phthalocyanine molecule. Its core structure contains a copper atom, which is responsible for its characteristic blue color.[2] Attached to this core are four basic isothiouronium groups, which carry a positive charge and are the key to its staining properties.[2]

The primary mechanism of this compound staining is electrostatic attraction. The positively charged isothiouronium groups of the dye molecule form salt linkages with negatively charged (anionic) groups present in tissue components.[4] In biological tissues, these anionic groups are primarily found in acidic glycans, such as:

-

Sulfated glycosaminoglycans (GAGs): Found in cartilage and other connective tissues.

-

Carboxylated glycosaminoglycans: Such as hyaluronic acid.

-

Acidic mucins: Glycoproteins containing sialic acid residues.

The selectivity of this compound staining is highly dependent on the pH of the staining solution. By manipulating the pH, it is possible to differentiate between different types of acidic glycans.

pH-Dependent Staining

-

At pH 2.5: Both sulfated and carboxylated groups are ionized and carry a negative charge. Therefore, at this pH, this compound stains both sulfated and carboxylated acid mucopolysaccharides and glycoproteins.[2][5][6]

-

At pH 1.0: At this highly acidic pH, the ionization of carboxyl groups is suppressed. Consequently, only the strongly acidic sulfate (B86663) groups remain negatively charged. This allows for the selective staining of sulfated acid mucopolysaccharides.[2][7][8]

-

At pH 0.2: Using a 10% sulphuric acid solution, the staining can be made even more selective for highly sulfated mucins.

This pH-dependent staining provides a powerful tool for the histochemical characterization of mucins and proteoglycans in tissue sections.

Critical Electrolyte Concentration (CEC)

The selectivity of this compound staining can be further refined by the addition of electrolytes, such as magnesium chloride (MgCl₂), to the staining solution. This technique, known as the critical electrolyte concentration (CEC) method, is based on the principle that the small, highly mobile cations of the electrolyte compete with the larger, slower-diffusing this compound molecules for binding to the anionic sites in the tissue.

Different polyanions have different charge densities and therefore require different concentrations of the competing electrolyte to prevent this compound binding. The "critical" electrolyte concentration is the concentration at which staining is just abolished. This allows for the differentiation of various glycosaminoglycans based on their unique CEC values. For instance, at a fixed pH of approximately 5.5, increasing concentrations of MgCl₂ can selectively prevent the staining of carboxylated, phosphated, and sulfated structures.[9]

Quantitative Data

The following tables summarize key quantitative data for this compound 8GX.

| Property | Value | Reference(s) |

| Chemical Formula | C₅₆H₆₈Cl₄CuN₁₆S₄ | [4][10] |

| Molecular Weight | 1298.86 g/mol | [4][11] |

| Colour Index Number | 74240 | [11] |

| CAS Number | 33864-99-2 | [4][10] |

| Appearance | Dark blue to blue-green powder | [10] |

| Solubility in Water | 1 mg/mL | [11] |

| Dye Content (Typical) | 45-65% (can be up to 90%) | [3][11] |

| Parameter | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) in Water | 615-630 nm | - | [11] |

| Absorption Maximum (λmax) in Acetic Acid | 610-635 nm | In 3% acetic acid | [10] |

| Absorption Maximum (λmax) with β-1,3-glucan | 606 nm (hypsochromic shift) | - | [12] |

| Molar Extinction Coefficient (εmax) | 425 at 615-630 nm in water | - | [11] |

Experimental Protocols

The following are detailed protocols for common this compound staining procedures.

This compound (pH 2.5) Staining for General Acidic Mucins

Solutions:

-

This compound Solution (pH 2.5):

-

This compound 8GX: 1 g

-

3% Acetic Acid: 100 ml

-

Dissolve the this compound in the acetic acid solution. Filter before use. A crystal of thymol (B1683141) can be added to prevent mold growth.

-

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in this compound solution (pH 2.5) for 30 minutes.

-

Rinse in running tap water for 2 minutes.

-

Rinse in distilled water.

-

Counterstain with Nuclear Fast Red for 5 minutes.

-

Wash in running tap water for 1 minute.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Acidic mucins: Blue

-

Nuclei: Pink/Red

-

Cytoplasm: Pale Pink

This compound (pH 1.0) Staining for Sulfated Mucins

Solutions:

-

This compound Solution (pH 1.0):

-

This compound 8GX: 1 g

-

0.1N Hydrochloric Acid: 100 ml

-

Dissolve the this compound in the HCl solution. Filter before use.

-

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in this compound solution (pH 1.0) for 30 minutes.

-

Rinse briefly in 0.1N HCl.

-

Blot section dry.

-

Counterstain with Nuclear Fast Red for 5 minutes.

-

Wash well in distilled water.

-

Dehydrate quickly through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Sulfated mucins: Blue

-

Nuclei: Pink/Red

-

Sialomucins and other carboxylated mucins: Unstained

Combined this compound (pH 2.5) and Periodic Acid-Schiff (PAS) Staining

This combined method is used to differentiate between acidic and neutral mucins.

Solutions:

-

This compound Solution (pH 2.5): As prepared in section 4.1.

-

Periodic Acid Solution (0.5%):

-

Periodic Acid: 0.5 g

-

Distilled Water: 100 ml

-

-

Schiff's Reagent

-

Mayer's Hematoxylin (or other suitable nuclear stain)

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain with this compound solution (pH 2.5) for 15-30 minutes.

-

Wash well in running tap water for 2 minutes, then rinse in distilled water.

-

Treat with 0.5% Periodic Acid solution for 5 minutes.

-

Wash well in distilled water.

-

Stain with Schiff's reagent for 10-15 minutes.

-

Wash in lukewarm running tap water for 5-10 minutes to develop the color.

-

Counterstain with Mayer's Hematoxylin for 1-2 minutes.

-

Wash in running tap water, differentiate, and blue the nuclei.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Acidic mucins: Blue

-

Neutral mucins: Magenta

-

Mixtures of acidic and neutral mucins: Purple

-

Nuclei: Blue/Purple

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound staining.

Applications in Research and Drug Development

This compound staining is a widely used technique in various fields of biological and medical research:

-

Histology and Pathology: It is routinely used for the identification of acidic mucins in the diagnosis of various pathological conditions, including certain types of cancer (e.g., adenocarcinomas) and inflammatory diseases. The combined this compound/PAS stain is particularly valuable in distinguishing between different types of mucin-secreting tumors.

-

Connective Tissue Research: this compound is essential for the visualization of glycosaminoglycans in cartilage, bone, and other connective tissues, aiding in the study of diseases like osteoarthritis.

-

Developmental Biology: The dye is used to track the development and distribution of cartilaginous structures in embryonic tissues.

-

Drug Development: In the development of therapies targeting pathways involving glycosaminoglycans or mucins, this compound staining can be a valuable tool for assessing drug efficacy and mechanism of action at the tissue level. For example, it can be used to evaluate changes in mucus production in response to a therapeutic agent.

-

Biochemistry: this compound has been used in quantitative assays for the determination of glycosaminoglycans in biological fluids and extracts.[1][4]

Conclusion

From its origins in the textile industry, this compound has evolved into a cornerstone of histochemical staining. Its utility stems from a well-understood mechanism of action based on electrostatic interactions that can be precisely controlled through pH and electrolyte concentration. This allows for the specific and differential visualization of a wide range of acidic glycans. The detailed protocols and quantitative data provided in this guide, along with the visual representations of its application, are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who utilize this powerful and versatile dye in their work. A thorough understanding of the principles and practices of this compound staining is crucial for obtaining reliable and reproducible results, thereby advancing our understanding of complex biological processes and the development of novel therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The this compound Stain for Histology [nsh.org]

- 3. researchgate.net [researchgate.net]

- 4. mpbio.com [mpbio.com]

- 5. biogenex.com [biogenex.com]

- 6. This compound 8GX [himedialabs.com]

- 7. researchgate.net [researchgate.net]

- 8. content.abcam.com [content.abcam.com]

- 9. portlandpress.com [portlandpress.com]

- 10. This compound 8GX 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. 阿尔新蓝 8GX powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Bond: A Technical Guide to Alcian Blue's Affinity for Glycosaminoglycans

For Immediate Release

This technical guide provides an in-depth exploration of the chemical principles governing the interaction between Alcian Blue and glycosaminoglycans (GAGs). Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms of this widely used histochemical stain, summarizes quantitative data, and provides detailed experimental protocols.

The Chemistry of Interaction: A Cation-Anion Affair

This compound is a water-soluble, polyvalent cationic (positively charged) dye.[1] Its core structure features a large, planar copper phthalocyanine (B1677752) ring linked to four isothiouronium groups, which impart a positive charge.[1][2][3] This positive charge is the primary driver of its affinity for glycosaminoglycans.

Glycosaminoglycans, in contrast, are long, unbranched polysaccharides consisting of repeating disaccharide units.[4] These biopolymers are characterized by a high density of anionic (negatively charged) groups, namely sulfate (B86663) (–SO₃⁻) and carboxylate (–COO⁻) groups.[5] The fundamental interaction between this compound and GAGs is therefore an electrostatic one, resulting in the formation of stable, insoluble salt linkages.[1][2]

The specificity of this compound staining can be modulated by altering the pH and electrolyte concentration of the staining solution.[2][3]

-

pH Control: At a low pH of 1.0, only the highly acidic sulfate groups on GAGs are ionized and available for binding. This allows for the specific staining of sulfated GAGs such as chondroitin (B13769445) sulfate, dermatan sulfate, keratan (B14152107) sulfate, and heparan sulfate.[2][3] At a higher pH of 2.5, both sulfate and the weaker carboxylate groups (found in hyaluronic acid and sialic acids) are ionized, leading to the staining of a broader range of acidic GAGs and glycoproteins.[2][3][6]

-

Electrolyte Control (Critical Electrolyte Concentration - CEC): The addition of electrolytes, such as magnesium chloride (MgCl₂), can be used to differentiate between various types of GAGs. The principle of CEC relies on the competition between the cationic dye and the cations of the salt for the anionic sites on the GAGs. Different GAGs will lose their staining at different salt concentrations, allowing for their selective identification.[7][8]

Quantitative Analysis of this compound-GAG Binding

The interaction between this compound and GAGs can be quantified spectrophotometrically, providing a valuable tool for the analysis of GAG content in biological samples. The general principle involves the precipitation of the this compound-GAG complex, followed by its dissociation and the measurement of the released dye.[7][8]

| Glycosaminoglycan Standard | Linear Range (µg) | Reference |

| Various Standard GAGs | 1–10 | [7][8] |

Table 1: Linearity of this compound-based quantitative assays for standard glycosaminoglycans.

Under optimal conditions, calibration curves for the quantitative determination of a series of standard GAGs are nearly linear over a specific concentration range.[7][8] The technique has been successfully used to determine the molecular binding ratios of this compound to various GAGs under controlled conditions.[8][9]

Experimental Protocols

Histological Staining of GAGs with this compound (pH 2.5)

This protocol is suitable for the general visualization of acidic GAGs in tissue sections.

Materials:

-

This compound 8GX solution (1% in 3% acetic acid, pH 2.5)

-

Nuclear Fast Red solution

-

Deparaffinization and rehydration reagents

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate tissue sections to water.

-

Stain with this compound solution (pH 2.5) for 30 minutes.

-

Rinse with running tap water.

-

Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.

-

Rinse with running tap water.

-

Dehydrate, clear, and mount.

Expected Results: Acidic GAGs and mucins will stain blue, while cell nuclei will stain red.

Quantitative Spectrophotometric Assay of GAGs

This method allows for the quantification of total sulfated GAGs.

Materials:

-

This compound 8GX dye solution

-

Standard GAG solutions (e.g., chondroitin sulfate)

-

Guanidine-HCl

-

Triton X-100

-

Sulfuric Acid

-

Spectrophotometer

Procedure:

-

Prepare a standard curve using known concentrations of a GAG standard.

-

To 20 µL of the sample or standard, add a solution containing 0.027 M H₂SO₄, 0.375% Triton X-100, and 4 M guanidine-HCl.[10]

-

Add the working dye solution containing 0.25% Triton X-100, 0.018M H₂SO₄, and 0.005% this compound stain.[10]

-

Stir for 10 minutes and then centrifuge to pellet the GAG-dye complex.[10]

-

Discard the supernatant and dissolve the pellet in 500 μL of 8 M guanidine-HCl solution.[10]

-

Measure the absorbance at 600 nm.[10]

-

Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Interaction and Workflow

To better understand the underlying principles, the following diagrams illustrate the chemical interaction and a typical experimental workflow.

Caption: Chemical interaction between this compound and a glycosaminoglycan.

References

- 1. cephamls.com [cephamls.com]

- 2. researchgate.net [researchgate.net]

- 3. The this compound Stain for Histology [nsh.org]

- 4. The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and this compound Methods/title> [benthamopenarchives.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. The quantitative measurement of this compound–glycosaminoglycan complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The quantitative measurement of this compound-glycosaminoglycan complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The quantitative measurement of this compound-glycosaminoglycan complexes. | Semantic Scholar [semanticscholar.org]

- 10. 2.2.7. This compound Glycosaminoglycan Assay [bio-protocol.org]

Alcian Blue in Developmental Biology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcian Blue is a cationic dye widely utilized in developmental biology and histology to selectively stain acidic glycosaminoglycans (GAGs), which are abundant components of the extracellular matrix, particularly in cartilaginous tissues.[1][2][3] Its ability to specifically bind to these molecules makes it an invaluable tool for visualizing cartilage development, tracking chondrogenesis, and assessing skeletal abnormalities in embryonic studies.[4][5][6] The dye's polyvalent nature allows it to form strong, insoluble complexes with the anionic sites of acidic polysaccharides, resulting in a characteristic blue to bluish-green staining.[2][7] The specificity of this compound staining can be modulated by altering the pH of the staining solution and by using varying concentrations of electrolytes, a technique known as critical electrolyte concentration (CEC).[1][2] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using this compound in developmental biology research.

Core Principles of this compound Staining

The staining mechanism of this compound relies on the electrostatic interaction between the positively charged dye molecules and the negatively charged carboxyl and sulfate (B86663) groups of acidic GAGs, such as chondroitin (B13769445) sulfate, keratan (B14152107) sulfate, and hyaluronic acid.[3][7] The selectivity of the staining is highly dependent on the pH of the solution:

-

At pH 2.5 , both sulfated and carboxylated GAGs are stained. This is the most commonly used pH for general cartilage staining.[7][8][9]

-

At pH 1.0 , only sulfated GAGs are stained, as the lower pH protonates the carboxyl groups, preventing them from binding to the dye.[7][8][10]

The Critical Electrolyte Concentration (CEC) technique further refines the specificity of this compound staining. By adding increasing concentrations of a salt (e.g., MgCl₂), the salt cations compete with the this compound molecules for binding to the anionic sites on the GAGs. Different types of GAGs will lose their staining at specific salt concentrations, allowing for their differential identification.[2][11][12]

Data Presentation: Quantitative Parameters for this compound Staining

For reproducible and accurate results, the following tables summarize key quantitative data for the preparation and application of this compound staining solutions.

Table 1: this compound Staining Solution Compositions

| Parameter | pH 2.5 Solution | pH 1.0 Solution |

| This compound 8GX | 1 g | 1 g |

| Solvent | 100 ml of 3% acetic acid in distilled water | 100 ml of 0.1M Hydrochloric Acid |

| Typical Incubation Time | 15-30 minutes for sections; hours to overnight for whole mounts | 20-30 minutes for sections |

| Primary Target | Sulfated and Carboxylated GAGs | Sulfated GAGs only |

Table 2: Common Reagents and their Concentrations in Whole-Mount Staining Protocols

| Reagent | Concentration | Purpose |

| Paraformaldehyde (PFA) | 4% | Fixation |

| Ethanol (B145695) (EtOH) | 50%, 70%, 80%, 95%, 100% | Dehydration and Rehydration |

| Acetone (B3395972) | 100% | Dehydration and lipid removal |

| Potassium Hydroxide (KOH) | 1-2% | Clearing of soft tissues |

| Glycerol | 20%, 50%, 80% | Final clearing and storage |

| Alizarin (B75676) Red S | 0.005% in 1% KOH | Counterstain for ossified bone |

Experimental Protocols

The following are detailed methodologies for common this compound staining procedures in developmental biology.

Protocol 1: Whole-Mount Staining of Embryos (e.g., Mouse, Chick)

This protocol is adapted for visualizing the cartilaginous skeleton in whole embryos.

Materials:

-

Fixative (e.g., 95% Ethanol or 4% PFA)

-

This compound staining solution (see Table 1)

-

Alizarin Red S solution (optional, for bone counterstaining)

-

Dehydration series (Ethanol)

-

Clearing solutions (Acetone, KOH, Glycerol)

Procedure:

-

Fixation: Fix embryos in 95% ethanol overnight at room temperature.[6] For PFA-fixed embryos, wash thoroughly with PBS before proceeding.

-

Dehydration: Dehydrate the specimen by incubating in 100% acetone overnight.[6]

-

Staining: Immerse the embryo in the this compound staining solution for 1-3 days at room temperature.[6]

-

Destaining and Rehydration: Wash the stained embryo in a graded series of ethanol (e.g., 80%, 50%, 20%) to remove excess stain and rehydrate the tissues.

-

Clearing:

-

Pre-clear the tissue by incubating in 1% KOH until the soft tissues become transparent. The duration will vary depending on the size and age of the embryo.[6]

-

For bone staining, immerse in Alizarin Red S solution in 1% KOH until bones are stained red.

-

Transfer the embryo through a graded series of glycerol/KOH solutions (e.g., 20% glycerol/1% KOH, 50% glycerol/1% KOH, 80% glycerol/1% KOH) for final clearing.[13]

-

-

Storage: Store the cleared and stained embryo in 100% glycerol.

Protocol 2: this compound Staining of Paraffin Sections

This protocol is suitable for histological analysis of cartilage in tissue sections.

Materials:

-

Deparaffinization reagents (Xylene, Ethanol series)

-

This compound staining solution (pH 2.5 or pH 1.0, see Table 1)

-

Nuclear fast red or other counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.[14]

-

Acid Rinse: Incubate slides in 3% acetic acid for 3 minutes.

-

Staining: Stain in this compound solution (pH 2.5) for 30 minutes at room temperature.[9][14]

-

Washing: Rinse slides in running tap water for 2 minutes, followed by a rinse in distilled water.[9]

-

Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.[9]

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a resinous mounting medium.[8]

Mandatory Visualizations

Signaling Pathways in Chondrogenesis

The development of cartilage is a complex process regulated by multiple signaling pathways. The Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) pathways are crucial for the differentiation of mesenchymal cells into chondrocytes and their subsequent maturation.[1][15][16][17][18] this compound staining is frequently used to assess the outcomes of manipulating these pathways in experimental models.

Caption: Simplified BMP and TGF-β signaling pathways leading to chondrogenesis.

Experimental Workflow for Whole-Mount this compound Staining

The following diagram illustrates a typical workflow for the whole-mount staining of an embryo with this compound, often in combination with Alizarin Red for bone visualization.

Caption: Experimental workflow for whole-mount this compound and Alizarin Red staining.

Troubleshooting Common Issues

Successful this compound staining requires careful attention to detail. Here are some common problems and their solutions:

Table 3: Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or no staining | Old or precipitated staining solution.[19] | Prepare a fresh staining solution. Ensure the pH is correct.[19] |

| Inadequate fixation. | Ensure proper fixation time and reagent concentration. | |

| Insufficient staining time. | Increase the incubation time in the this compound solution.[20] | |

| High background staining | Incomplete removal of excess stain. | Increase the duration and number of washes after staining. |

| pH of the staining solution is too high.[19] | Verify and adjust the pH of the staining solution. | |

| Precipitate on tissue | Unfiltered staining solution. | Filter the this compound solution before use.[8] |

| Old or unstable dye batch. | Use a high-quality, certified batch of this compound 8GX. | |

| Inconsistent staining | Variation in tissue processing. | Standardize fixation, dehydration, and clearing times for all samples. |

| Uneven penetration of the dye. | For whole mounts, ensure proper skinning and evisceration to allow dye access.[21] |

Conclusion

This compound remains a cornerstone technique in developmental biology for the visualization and analysis of cartilage formation. Its versatility, when combined with a thorough understanding of the underlying chemical principles and meticulous adherence to optimized protocols, provides researchers with a powerful tool to investigate normal skeletal development, diagnose congenital abnormalities, and assess the effects of genetic or environmental perturbations on chondrogenesis. This guide serves as a comprehensive resource to aid researchers, scientists, and drug development professionals in the effective application of this compound staining in their studies.

References

- 1. BMPs regulate multiple aspects of growth-plate chondrogenesis through opposing actions on FGF pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound stain - Wikipedia [en.wikipedia.org]

- 3. sdbonline.org [sdbonline.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. This compound Staining for Chondrocranium Development in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole-Mount Skeletal Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The this compound Stain for Histology [nsh.org]

- 8. This compound Staining Protocol - IHC WORLD [ihcworld.com]

- 9. This compound (pH 2.5) Stain Kit [celnovte.com]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. The quantitative measurement of this compound-glycosaminoglycan complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound staining of cartilage for electron microscopy. Application of the critical electrolyte concentation principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benallenlab.org [benallenlab.org]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. TGFβ Signaling in Cartilage Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGFβ/BMP Signaling Pathway in Cartilage Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interaction of TGFβ and BMP Signaling Pathways during Chondrogenesis | PLOS One [journals.plos.org]

- 18. escholarship.org [escholarship.org]

- 19. researchgate.net [researchgate.net]

- 20. Reddit - The heart of the internet [reddit.com]

- 21. Kingsley Lab protocol for this compound + alizarin red skeletal preps [kingsley.stanford.edu]

The Pivotal Role of Copper in Alcian Blue Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alcian Blue is a widely utilized cationic dye in histology and molecular biology for the visualization of acidic mucosubstances, including proteoglycans and glycosaminoglycans (GAGs). Its specificity and stability make it an invaluable tool in both diagnostic and research settings. At the heart of this compound's unique properties lies a copper phthalocyanine (B1677752) core, which is fundamental to its color, stability, and staining mechanism. This technical guide provides an in-depth exploration of the role of copper in this compound staining, complete with quantitative data, detailed experimental protocols, and visualizations to elucidate the underlying principles.

The Chemistry of this compound: A Copper-Centric Chromophore

This compound 8GX, the most common form of the dye, is a copper-containing phthalocyanine ring linked to four isothiouronium groups.[1] The large, planar phthalocyanine molecule chelates a central copper atom, and it is this copper complex that is responsible for the dye's brilliant blue color.[2][3] The isothiouronium side chains are positively charged, allowing the dye to form electrostatic bonds with anionic (negatively charged) tissue components, such as the carboxyl (COO-) and sulfate (B86663) (SO₃-) groups found in acidic mucins.[4][5]

The copper phthalocyanine core imparts significant stability to the dye molecule. This stability is crucial for the robustness of the staining, allowing for subsequent procedures, such as the Periodic Acid-Schiff (PAS) stain, without significant loss of the initial this compound color.[6]

The Staining Mechanism: An Electrostatic Interaction Facilitated by the Copper Complex

The primary mechanism of this compound staining is electrostatic attraction.[4] The positively charged isothiouronium groups on the this compound molecule are drawn to the negatively charged anionic sites of the acidic mucosubstances in the tissue. The specificity of the staining can be modulated by altering the pH of the staining solution.

-

At pH 2.5: Both carboxylated and sulfated mucosubstances are stained. At this pH, the carboxylic and sulfuric acid groups are ionized, presenting a negative charge for the cationic dye to bind to.[5]

-

At pH 1.0: Only sulfated mucosubstances are stained. At this lower pH, the ionization of the weakly acidic carboxyl groups is suppressed, while the strongly acidic sulfate groups remain ionized and available for binding.[1][2]

The large, planar structure of the copper phthalocyanine core is thought to contribute to the binding by allowing for van der Waals interactions with the substrate, further stabilizing the dye-tissue complex.

Quantitative Analysis of this compound Staining

The binding of this compound to glycosaminoglycans can be quantified, providing a method to assess the amount of these substances in a sample. One key concept in the quantitative application of this compound is the "critical electrolyte concentration" (CEC). The CEC is the concentration of a salt (e.g., MgCl₂) at which the staining of a particular polyanion is extinguished. This principle can be used to differentiate between various types of GAGs.

A simple quantitative method involves the spectrophotometric measurement of this compound bound to precipitated GAGs. The precipitated this compound-GAG complex is dissociated, and the amount of dye is measured.[7]

| Glycosaminoglycan | Molecular Binding Ratio (this compound molecules per disaccharide unit) | Critical Electrolyte Concentration (M MgCl₂) for Elution |

| Hyaluronic Acid | ~0.4 | ~0.2 |

| Chondroitin Sulfate | ~0.8 | ~0.5 |

| Heparan Sulfate | ~0.7 | ~0.6 |

| Keratan Sulfate | ~0.6 | ~0.4 |

| Dermatan Sulfate | ~0.8 | ~0.5 |

Note: The molecular binding ratios and CEC values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Preparation of this compound Staining Solutions

This compound, pH 2.5 (for both sulfated and carboxylated mucins) [6]

| Reagent | Quantity |

| This compound 8GX (C.I. 74240) | 1.0 g |

| 3% Acetic Acid | 100 ml |

Instructions:

-

Dissolve the this compound 8GX in the 3% acetic acid solution.

-

Mix well and filter before use.

-

The pH of the final solution should be approximately 2.5.

This compound, pH 1.0 (for sulfated mucins only) [6]

| Reagent | Quantity |

| This compound 8GX (C.I. 74240) | 1.0 g |

| 0.1 N Hydrochloric Acid | 100 ml |

Instructions:

-

Dissolve the this compound 8GX in the 0.1 N HCl.

-

Mix well and filter before use.

-

The pH of the final solution should be approximately 1.0.

Standard Staining Protocol for Paraffin Sections (pH 2.5)

-

Deparaffinize and rehydrate: Bring tissue sections to distilled water.

-

Stain: Place slides in this compound solution (pH 2.5) for 30 minutes.

-

Rinse: Wash slides in running tap water for 2 minutes, followed by a rinse in distilled water.

-

Counterstain (optional): Stain with Nuclear Fast Red for 5 minutes to visualize nuclei.

-

Rinse: Wash in running tap water for 1 minute.

-

Dehydrate: Dehydrate through graded alcohols (e.g., 95% and 100% ethanol).

-

Clear: Clear in xylene or a xylene substitute.

-

Mount: Mount with a resinous mounting medium.

Expected Results:

-

Acidic mucins, both sulfated and carboxylated: Blue

-

Nuclei (if counterstained): Pink to Red

-

Cytoplasm: Pale Pink

Visualizing the Core Concepts

To further clarify the role of copper and the mechanisms of this compound staining, the following diagrams have been generated using the DOT language.

Caption: Molecular structure of this compound 8GX.

Caption: A generalized workflow for this compound staining.

Caption: The principle of electrostatic attraction in this compound staining.

References

- 1. The this compound Stain for Histology [nsh.org]

- 2. The quantitative measurement of this compound-glycosaminoglycan complexes. | Semantic Scholar [semanticscholar.org]

- 3. sdbonline.org [sdbonline.org]

- 4. The quantitative measurement of this compound-glycosaminoglycan complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Special Stains for Mucin Evaluation: this compound / PAS, Mucicarmine [leicabiosystems.com]

- 6. This compound Staining Protocol - IHC WORLD [ihcworld.com]

- 7. The quantitative measurement of this compound–glycosaminoglycan complexes - PMC [pmc.ncbi.nlm.nih.gov]

Alcian Blue: A Technical Guide to Staining Cartilage and Connective Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcian Blue is a cationic dye widely utilized in histology and pathology to selectively stain acidic glycosaminoglycans (GAGs) and other acidic mucosubstances.[1][2][3] Its ability to differentiate between various types of these complex carbohydrates makes it an invaluable tool for studying the composition of cartilage and connective tissue, as well as for diagnosing diseases characterized by changes in mucin production, such as certain cancers and arthritic conditions.[4][5][6] This technical guide provides an in-depth overview of the principles, protocols, and applications of this compound staining for researchers, scientists, and professionals in drug development.

Core Principles of this compound Staining

The mechanism of this compound staining is primarily based on an electrostatic interaction between the positively charged dye molecules and the negatively charged acidic groups of GAGs and mucins.[4][5] The this compound molecule contains a copper phthalocyanine (B1677752) core, which imparts its characteristic blue color, and isothiouronium side chains that carry a positive charge.[4][7] The specificity of the stain can be manipulated by altering the pH of the staining solution and by adjusting the electrolyte concentration.[1][7]

pH-Dependent Staining

The pH of the this compound solution is a critical factor that determines which acidic groups will be stained.[4][5] At a pH of 2.5, both carboxylated and sulfated GAGs are sufficiently ionized to bind with the dye, resulting in a broad staining of most acidic mucosubstances.[4][8][9] In contrast, at a more acidic pH of 1.0, only the highly acidic sulfate (B86663) groups remain ionized, allowing for the selective staining of sulfated GAGs, which are abundant in cartilage.[4][10][11]

Critical Electrolyte Concentration (CEC)

The Critical Electrolyte Concentration (CEC) method provides a more refined level of differentiation for various GAGs.[1][12] This technique involves staining in the presence of increasing concentrations of a salt, typically magnesium chloride (MgCl₂). The salt cations compete with the this compound molecules for binding to the anionic sites on the GAGs.[1] Different GAGs will lose their staining at specific salt concentrations, allowing for their identification. For instance, hyaluronic acid, which is non-sulfated, loses its staining at a low MgCl₂ concentration, while the highly sulfated keratan (B14152107) sulfate found in cartilage retains its staining at much higher salt concentrations.[12]

Experimental Protocols

The following section details standard protocols for this compound staining. It is important to note that optimization of incubation times and reagent concentrations may be necessary depending on the specific tissue type and fixation method used.[9][13]

Solution Preparation

This compound Staining Solution (pH 2.5)

| Component | Quantity |

| This compound 8GX | 1 g |

| 3% Acetic Acid | 100 mL |

Dissolve the this compound 8GX in the acetic acid solution. Filter before use. The solution is stable for several months when stored at room temperature.[10][14]

This compound Staining Solution (pH 1.0)

| Component | Quantity |

| This compound 8GX | 1 g |

| 0.1N Hydrochloric Acid | 100 mL |

Dissolve the this compound 8GX in the hydrochloric acid solution. Filter before use.[10]

Nuclear Fast Red Counterstain

| Component | Quantity |

| Nuclear Fast Red | 0.1 g |

| 5% Aluminum Sulfate | 100 mL |

Dissolve the aluminum sulfate in distilled water, then add the Nuclear Fast Red. Heat to dissolve, cool, and filter.[15]

Staining Protocol for Paraffin-Embedded Sections (pH 2.5)

-

Deparaffinization and Rehydration:

-

Staining:

-

Counterstaining:

-

Dehydration and Mounting:

-

95% Ethanol: 1 minute.

-

100% Ethanol: 2 changes, 1 minute each.

-

Xylene: 2 changes, 2 minutes each.

-

Mount with a resinous mounting medium.[15]

-

Expected Results

-

Acidic mucosubstances, including cartilage matrix: Blue[15]

-

Nuclei: Pink to Red[15]

-

Cytoplasm: Pale Pink[15]

Advanced Techniques and Applications

This compound in Combination with Periodic Acid-Schiff (PAS)

The combination of this compound and PAS staining is a powerful technique for differentiating between acidic and neutral mucins within the same tissue section.[4][7][17] In this sequential staining method, this compound at pH 2.5 first stains the acidic mucins blue. Subsequently, the PAS reaction stains neutral mucins and glycogen (B147801) a magenta color. Tissues containing both acidic and neutral mucins will appear purple.[7][17]

Quantification of Glycosaminoglycans

This compound staining can be used for the quantitative analysis of GAGs.[1][18] This can be achieved through spectrophotometric measurement of the dye extracted from stained tissues or through densitometric analysis of stained spots on a membrane.[19][20] These methods are particularly useful in drug development for assessing the effects of therapeutic agents on cartilage matrix production or degradation.

Visualization of Experimental Workflows and Principles

To further clarify the methodologies and concepts discussed, the following diagrams are provided.

Caption: Workflow for this compound Staining of Paraffin-Embedded Sections.

Caption: Principle of this compound Staining Mechanism.

Caption: Logical Flow of Combined this compound and PAS Staining.

References

- 1. This compound stain - Wikipedia [en.wikipedia.org]

- 2. biocompare.com [biocompare.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The this compound Stain for Histology [nsh.org]

- 5. grokipedia.com [grokipedia.com]

- 6. biogenex.com [biogenex.com]

- 7. Special Stains for Mucin Evaluation: this compound / PAS, Mucicarmine [leicabiosystems.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound Staining Protocol - IHC WORLD [ihcworld.com]

- 11. This compound stain Clinisciences [clinisciences.com]

- 12. This compound staining of cartilage for electron microscopy. Application of the critical electrolyte concentation principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biognost.com [biognost.com]

- 15. This compound Staining Protocol - IHC WORLD [ihcworld.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. ihisto.io [ihisto.io]

- 18. This compound staining and quantification [bio-protocol.org]

- 19. Quantitation of Mucin by Densitometry of an this compound-Stained Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The quantitative measurement of this compound–glycosaminoglycan complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Safety Precautions for Handling Alcian Blue Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols for the handling, storage, and disposal of Alcian Blue powder. Adherence to these guidelines is crucial to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a copper-containing phthalocyanine (B1677752) dye. While not classified as a carcinogen by IARC, NTP, or OSHA, it is considered hazardous. The primary hazards associated with this compound powder are:

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][4]

-

Combustibility: The powder is combustible and can form explosive dust concentrations in the air.[5]

Hazard Statement Summary:

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |

| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1] |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

-

Ventilation: Handle this compound powder in a well-ventilated area.[5] A laboratory fume hood or other local exhaust ventilation should be used to minimize dust generation and inhalation.[2][6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[2][7]

Appropriate PPE must be worn at all times when handling this compound powder.

| PPE | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact with the powder, which can cause serious irritation.[1][5] |

| Skin Protection | A lab coat and suitable chemical-resistant gloves. | To prevent skin contact and irritation.[6] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1][5] |

| Respiratory Protection | A NIOSH-approved respirator. | Necessary when ventilation is inadequate or if there is a risk of inhaling the powder.[2][6] |

The following diagram illustrates the correct procedure for donning and doffing PPE to prevent contamination.

Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent the formation of dust and aerosols.[5] Wash hands thoroughly after handling the product.[1][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] The recommended storage temperature is between 15–25 °C.[8] Keep away from strong oxidizing agents.[9]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[5] |

| Eye Contact | Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[5] Immediately call a poison center or doctor.[5] |

| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[6] |

Accidental Release Measures

In the case of a spill, follow a structured protocol to ensure safety and proper cleanup.

-

Evacuate: Evacuate non-essential personnel from the spill area.[1]

-

Ventilate: Ensure the area is well-ventilated.[5]

-

Wear PPE: Put on appropriate personal protective equipment, including a respirator, gloves, and eye protection.[6]

-

Containment: Prevent the powder from spreading and entering drains or waterways.[8]

-

Cleanup:

-